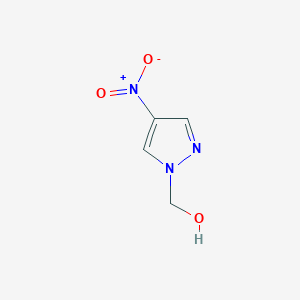

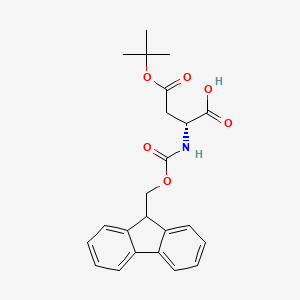

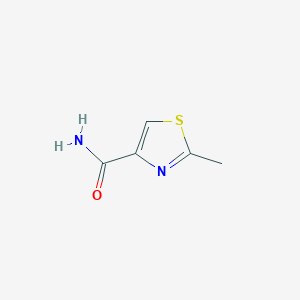

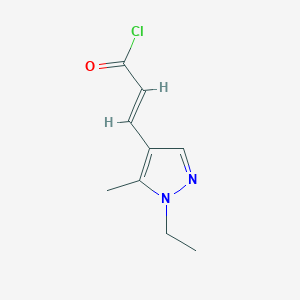

![molecular formula C10H11N3S B1310996 2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine CAS No. 919738-05-9](/img/structure/B1310996.png)

2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine is a chemical compound that exhibits a range of interesting properties and activities. It is a part of a class of compounds that have been identified as having therapeutic potential due to their versatile chemical functional units. The compound is closely related to other molecules that have been studied for their antimicrobial activities and interactions with biological receptors such as the histamine H1 receptor .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of intermediate structures with various reagents to introduce the desired functional groups. For instance, a related compound, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, was synthesized from 2-(pyridine-2-ylamino)acetohydrazide, which was then reacted with carbon disulfide and potassium hydroxide in absolute ethanol . This method showcases the typical approach to synthesizing such compounds, which may be applicable to the synthesis of 2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine.

Molecular Structure Analysis

Quantum chemical analysis of similar compounds has revealed the existence of dynamic tautomerism and the presence of divalent N(I) character. These compounds can exhibit up to six competitive isomeric structures within a small relative energy difference, indicating a flexible molecular structure that can adapt to different environments . The tautomeric forms are influenced by the competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their tautomeric forms and the electron distribution within the molecule. The presence of a divalent N(I) character suggests that these compounds can undergo unique chemical reactions, particularly in response to protonation, which can lead to a (L→N←L)⁺ character with two lone pairs of electrons on the central nitrogen . This reactivity is crucial for the interaction with biological targets and could be a key factor in the antimicrobial activity observed in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine and its analogs are likely to be influenced by their molecular structure and tautomeric balance. The ability to form hydrogen bonds, as seen in the crystal structures of related co-crystals, suggests that these compounds can engage in specific interactions with other molecules, which is important for their biological activity . The antimicrobial activity of similar compounds has been quantified using minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents .

Applications De Recherche Scientifique

DNA Interaction and Cytotoxic Studies

Research has shown that Cu(II) complexes of tridentate ligands, including analogs of 2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine, exhibit significant DNA binding propensity and demonstrate nuclease activity. These complexes have shown to induce minor structural changes in calf thymus DNA, suggesting potential applications in studying DNA interactions and possibly in developing therapeutic agents targeting DNA. Additionally, these complexes exhibit low cytotoxicity across different cancer cell lines, indicating their potential as safe agents for further biological applications (Kumar et al., 2012).

QSAR Analysis and Antihistamine Activity

Quantitative structure-activity relationship (QSAR) analyses have been conducted on thiazole and benzothiazole derivatives, including structures similar to 2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine, to assess their H1-antihistamine activity. These studies utilize thin-layer chromatographic data to predict the pharmacological activity of new drug candidates, underscoring the utility of these compounds in medicinal chemistry and drug discovery processes (Brzezińska et al., 2003).

Catalysis and Organic Synthesis Applications

Complexes involving analogs of 2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine have been explored as catalysts in organic synthesis, such as in the methoxycarbonylation of olefins. These studies reveal the influence of ligand structure on catalytic behavior, highlighting the potential of these compounds in facilitating chemical transformations, which is essential for synthesizing a wide range of organic products (Zulu et al., 2020).

Antimalarial Activity

Derivatives of 2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine have been evaluated for their antimalarial activity, demonstrating significant inhibitory effects against Plasmodium falciparum. These findings suggest the potential of such compounds in the development of new antimalarial drugs, addressing the urgent need for novel therapeutics against this life-threatening disease (Makam et al., 2014).

Propriétés

IUPAC Name |

2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-4-3-9-7-14-10(13-9)8-2-1-5-12-6-8/h1-2,5-7H,3-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKIIHTUOGOFKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427660 |

Source

|

| Record name | 2-[2-(3-PYRIDINYL)-1,3-THIAZOL-4-YL]ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine | |

CAS RN |

919738-05-9 |

Source

|

| Record name | 2-[2-(3-PYRIDINYL)-1,3-THIAZOL-4-YL]ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

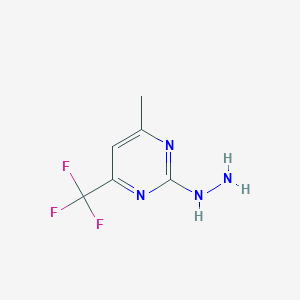

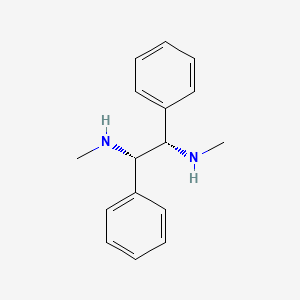

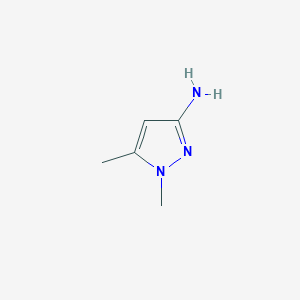

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)